5-Chloropyrimidine-2,4,6-triamine
Overview
Description
5-Chloropyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C4H6ClN5 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4,6-triamine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4,6-triaminopyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated through neutralization with ammonia water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives such as pyrimidine oxides.
Reduction: Reduced amine derivatives.
Scientific Research Applications
5-Chloropyrimidine-2,4,6-triamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-2,4,6-triamine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine derivative with similar reactivity but different substitution patterns.
5-Bromopyrimidine-2,4,6-triamine: A brominated analog with similar chemical properties but different reactivity due to the presence of bromine.
2,4,6-Triaminopyrimidine: The non-halogenated parent compound with different reactivity and applications.
Uniqueness
5-Chloropyrimidine-2,4,6-triamine is unique due to the presence of a chlorine atom at the 5-position, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
Properties
IUPAC Name |
5-chloropyrimidine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYJPCRDRLWZCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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